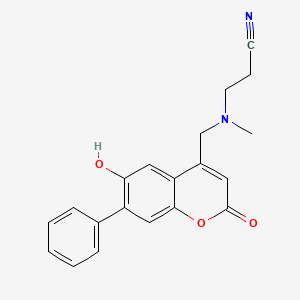

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-ylmethylamine reacts with cyanoacetamide in the presence of a base such as piperidine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the coumarin core.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Coumarins, including this compound, exhibit antifungal, antibacterial, and antiviral properties, making them valuable in biological research.

Medicine: The compound has potential therapeutic applications, such as anti-inflammatory, anticoagulant, and anticancer activities.

Industry: It is used in the manufacture of fragrances, flavors, and dyes due to its unique chemical structure and properties.

Mécanisme D'action

The mechanism by which 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Coumarin: The parent compound with similar biological activities.

7-Hydroxycoumarin (Scopoletin): A hydroxylated derivative with enhanced biological activity.

4-Hydroxycoumarin: Another hydroxylated derivative with different pharmacological properties.

Activité Biologique

The compound 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a derivative of the coumarin family, known for its diverse biological activities. This article compiles and synthesizes findings from various studies to present a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4, with a molecular weight of approximately 378.428 g/mol. The structure features a coumarin backbone, which is significant for its biological properties. The presence of hydroxyl, methyl, and nitrile functional groups contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds related to coumarins exhibit notable antioxidant properties . For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Cardioprotective Effects

A study focusing on a related compound, (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide , demonstrated significant cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The compound reduced markers of heart injury and improved cardiac function by enhancing antioxidant enzyme levels and reducing lipid peroxidation . This suggests that the biological activity of coumarin derivatives may extend to protective roles in cardiovascular health.

Anti-inflammatory Properties

Coumarin derivatives have also been investigated for their anti-inflammatory effects . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of coumarin derivatives has been a subject of extensive research. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death . The specific compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Study on Myocardial Infarction Model

In a controlled experiment involving male Wistar rats, the administration of a coumarin derivative prior to inducing myocardial infarction resulted in improved cardiac biomarkers (e.g., LDH, CK-MB) and reduced oxidative stress markers. The study highlighted the compound's ability to mitigate cardiac apoptosis by regulating pro-apoptotic and anti-apoptotic gene expression .

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of various coumarin derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that these compounds exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of coumarin derivatives include:

- Scavenging Free Radicals : Coumarins can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Enzyme Activity : These compounds may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Gene Regulation : They can influence gene expression related to apoptosis and cell survival, providing a therapeutic avenue for cancer treatment.

Propriétés

IUPAC Name |

3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKURQSFYEYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.